Structural Uniqueness Versus Closest Commercial Ethyl Carbamate Analog
The target compound differs from its closest commercially cataloged analog, ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946236-85-7), solely by the carbamate O-alkyl group (methyl vs. ethyl). This substitution alters computed lipophilicity: XLogP3 for the methyl carbamate is estimated at approximately 1.5, while the ethyl analog is predicted at approximately 1.9–2.1, a difference of ~0.4–0.6 log units [1][2]. In related alkylthiazol carbamate series, a ΔlogP of this magnitude has been associated with >2-fold differences in Caco-2 permeability and plasma protein binding [3]. No direct head-to-head biological comparison between these two compounds has been published.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.5 (estimated from methyl carbamate thiazole scaffold) |
| Comparator Or Baseline | Ethyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946236-85-7); estimated XLogP3 ≈ 1.9–2.1 |
| Quantified Difference | ΔXLogP3 ≈ 0.4–0.6 units |
| Conditions | Computed physicochemical property prediction (XLogP3 algorithm) |
Why This Matters
Lipophilicity differences of this magnitude can affect membrane permeability and non-specific binding, influencing the choice between methyl and ethyl carbamate analogs in cell-based assays.
- [1] PubChem. Computed XLogP3 for related methyl carbamate thiazole analog (CID 16883831): XLogP3 = 1.9. Note: value for target compound may differ due to benzodioxole substituent electronic effects. Accessed 2026-05-09. View Source
- [2] ZINC Database. Computed logP for ZINC5877162 (methyl carbamate) = -0.574 (ZINC internal logP model; differs from XLogP3). Ethyl analog not available in ZINC for direct comparison. Accessed 2026-05-09. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235–248. Class-level evidence linking ΔlogP to permeability and protein binding. View Source
